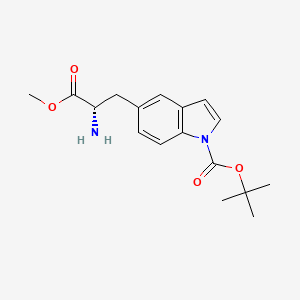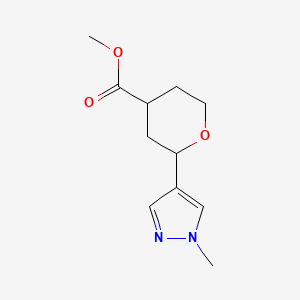![molecular formula C8H9N3O B12990145 (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B12990145.png)
(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol is an organic compound with the chemical formula C8H9N3O. It is a white to pale yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide, but insoluble in water . This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
The synthesis of (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol typically involves the formation of the benzotriazole structure followed by methylation or the reaction of benzyl alcohol with the benzotriazole structure . One common method includes the use of palladium-free synthetic protocols for thio-arylation using (1H-benzo[d][1,2,3]triazol-1-yl)methanol as a ligand . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Coupling Reactions: It is used as a ligand in palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction.
Common reagents and conditions used in these reactions include palladium catalysts, copper, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and inhibitors.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol involves its ability to act as a ligand, facilitating various chemical reactions. The donor ability of the N=N bond of the benzotriazole ring and the lone pair of electrons on the hydroxy group increases its bidentate ability, making it an effective ligand in coupling reactions . Additionally, its role as a reactive oxygen scavenger involves interactions with reactive oxygen species, neutralizing their effects .
Comparison with Similar Compounds
Similar compounds to (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol include:
1H-Benzotriazole-1-methanol: This compound shares a similar benzotriazole structure and is used in similar applications.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline:
Di(1H-benzo[d][1,2,3]triazol-1-yl)methane: Used as a ligand in palladium-catalyzed coupling reactions.
The uniqueness of this compound lies in its stability, versatility, and effectiveness as a ligand in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(3-methylbenzotriazol-5-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-11-8-4-6(5-12)2-3-7(8)9-10-11/h2-4,12H,5H2,1H3 |
InChI Key |
ULUXITRAFOGYDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CO)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)

![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)







